

Comprehensive Application Note: Solid-Phase Synthesis Strategies Involving 6-(Nitrooxy)hexanoic Acid

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Compound of Interest

Compound Name: 6-(Nitrooxy)hexanoic acid

Cat. No.: B8292540

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Executive Summary

The integration of nitric oxide (NO) donors into peptide backbones has emerged as a transformative strategy in drug development, enabling targeted vasodilation, enhanced wound healing, and localized antimicrobial action[1]. **6-(Nitrooxy)hexanoic acid** (CAS 74754-55-5) is a highly versatile, bifunctional linker utilized extensively in Solid-Phase Peptide Synthesis (SPPS) to generate NO-donating peptides. It features a terminal carboxylic acid for standard amide bond formation and a terminal nitrate ester (-ONO₂) that functions as the NO-releasing moiety.

This application note provides a comprehensive, field-validated guide to incorporating **6-(nitrooxy)hexanoic acid** into synthetic peptides. It details the chemical causality behind reagent selection, specifically addressing the unique vulnerabilities of the nitrate ester group during standard SPPS cleavage and deprotection cycles.

Chemical Properties & Mechanistic Rationale Structural Advantages

The 6-carbon aliphatic chain of **6-(nitrooxy)hexanoic acid** serves two critical functions:

- **Steric Spacer:** It provides sufficient distance between the bulky peptide backbone and the nitrate ester, ensuring that the NO-donor moiety does not sterically hinder the coupling reaction.
- **Lipophilicity:** The hexyl chain increases the overall lipophilicity of the peptide conjugate, which is often required to enhance cellular penetration and membrane permeability in therapeutic applications.

Stability Profile and Causality in SPPS

The fundamental challenge in synthesizing NO-donating peptides is preserving the integrity of the nitrate ester (-ONO₂) throughout the iterative cycles of SPPS.

- **Base Stability:** The nitrate ester is remarkably stable to the secondary amines used in Fmoc deprotection (e.g., 20% piperidine in DMF)[2].
- **Acid Stability:** The -ONO₂ group withstands the highly acidic conditions of global cleavage using Trifluoroacetic Acid (TFA)[3].
- **Reductive Vulnerability (The Critical Failure Point):** Nitrate esters are highly susceptible to reduction. Standard SPPS cleavage cocktails often employ strong nucleophilic scavengers like ethanedithiol (EDT) or dithiothreitol (DTT) to protect sensitive amino acids (like Cys, Met, or Trp) from alkylation. However, these thiol-based reducing agents will rapidly reduce the nitrate ester to a primary alcohol (yielding a 6-hydroxyhexanoyl derivative), completely destroying the NO-donating capacity of the molecule[4]. Therefore, the cleavage cocktail must be rigorously optimized to exclude strong reducing agents.

Experimental Protocols

The following self-validating protocol outlines the N-terminal or Lysine side-chain derivatization of a resin-bound peptide with **6-(nitrooxy)hexanoic acid**.

Phase 1: Peptide Elongation

- Synthesize the desired peptide sequence on a standard solid support (e.g., Rink Amide AM resin for C-terminal amides) using standard Fmoc-SPPS protocols.

- Perform the final Fmoc deprotection using 20% (v/v) piperidine in DMF for 2 × 10 minutes.
- Wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (5 × 1 min) to remove all traces of piperidine. Causality: Residual base can interfere with the subsequent coupling step and promote premature cleavage of sensitive side-chain protecting groups.

Phase 2: Coupling of 6-(Nitrooxy)hexanoic Acid

Mechanistic Insight: While HATU/DIPEA is a highly efficient coupling system, the strong basicity of DIPEA can occasionally lead to side reactions with sensitive esters over prolonged periods. DIC/Oxyma Pure is the preferred coupling system here, as it maintains a neutral-to-mildly acidic environment, maximizing the stability of the nitrate ester^[5].

- Preparation: For a 0.1 mmol synthesis scale, dissolve **6-(nitrooxy)hexanoic acid** (0.3 mmol, 3.0 eq) and Oxyma Pure (0.3 mmol, 3.0 eq) in 2 mL of anhydrous DMF.
- Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (0.3 mmol, 3.0 eq) to the solution. Stir for 2 minutes for pre-activation.
- Coupling: Add the activated mixture to the resin. Agitate gently at room temperature for 2 hours.
- Validation: Perform a Kaiser test (ninhydrin assay). A colorless/yellow resin beads indicate complete coupling (absence of free primary amines). If the test is positive (blue beads), repeat the coupling step.
- Washing: Wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min), then dry under vacuum.

Phase 3: Global Cleavage and Deprotection

Mechanistic Insight: To prevent the reduction of the nitrate ester, EDT must be replaced with Triisopropylsilane (TIPS). TIPS acts as a highly effective hydride donor to quench carbocations generated from protecting groups (like tBu, Trt, Pbf) without reducing the -ONO₂ group.

- Prepare the optimized cleavage cocktail: TFA / TIPS / H₂O (95 : 2.5 : 2.5 v/v/v).
- Add 3 mL of the cleavage cocktail per 0.1 mmol of resin.

- Agitate at room temperature for 2 to 2.5 hours.
- Filter the cleavage solution into a clean centrifuge tube. Wash the resin twice with 1 mL of neat TFA and combine the filtrates.
- Precipitation: Concentrate the filtrate under a gentle stream of nitrogen to approximately 1 mL. Add 10 mL of ice-cold diethyl ether to precipitate the NO-donating peptide.
- Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.
- Dry the crude peptide pellet under vacuum, dissolve in HPLC-grade water/acetonitrile, and lyophilize.

Data Presentation & Optimization Tables

Table 1: Reagent Compatibility with Nitrate Esters (-ONO₂) in SPPS

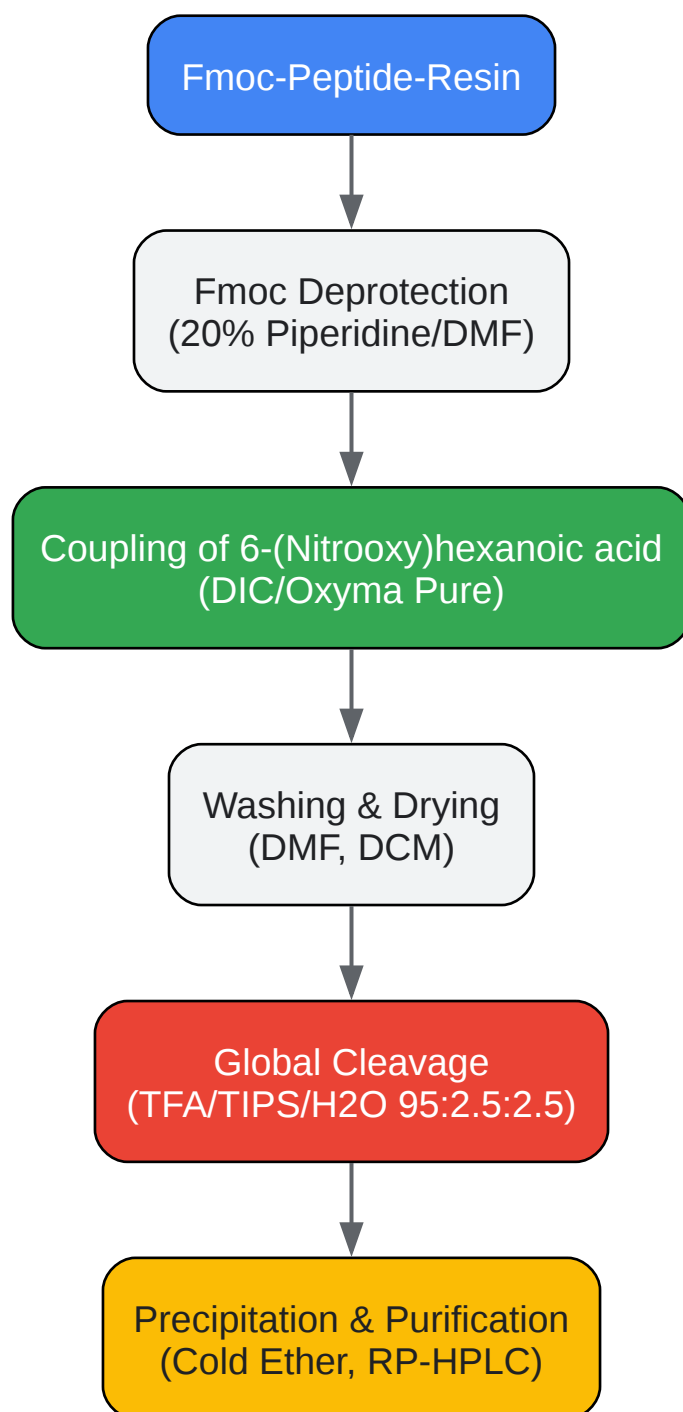
Reagent / Condition	Function in SPPS	Compatibility	Mechanistic Rationale
20% Piperidine/DMF	Fmoc Deprotection	High	Nitrate esters are stable to secondary amines under standard SPPS timeframes.
DIC / Oxyma Pure	Coupling Activation	Optimal	Mildly acidic/neutral environment prevents base-catalyzed degradation.
HATU / DIPEA	Coupling Activation	Moderate	Usable, but excess DIPEA (strong base) should be avoided to prevent side reactions.
Trifluoroacetic Acid (TFA)	Global Cleavage	High	Nitrate esters do not undergo acid-catalyzed hydrolysis under anhydrous/low-water TFA conditions.
Ethanedithiol (EDT)	Carbocation Scavenger	Incompatible	Strong reducing agent; rapidly reduces -ONO ₂ to -OH, destroying NO-donor capacity.
Triisopropylsilane (TIPS)	Carbocation Scavenger	Optimal	Effective hydride donor that quenches carbocations without reducing the nitrate ester.

Table 2: Recommended Cleavage Cocktails

Peptide Sequence Profile	Standard Cocktail	Optimized Cocktail for NO-Peptides
Standard (No Cys/Met)	TFA/TIPS/H ₂ O (95:2.5:2.5)	TFA/TIPS/H ₂ O (95:2.5:2.5)
Contains Met / Trp	Reagent K (TFA/Phenol/Water/Thioanisole/EDT)	TFA/TIPS/H ₂ O/DODT (94:2.5:2.5:1)(Note: DODT is milder than EDT, but monitor via LC-MS for partial reduction)
Contains Cys	TFA/EDT/H ₂ O/TIPS (94:2.5:2.5:1)	TFA/TIPS/H ₂ O (92.5:5:2.5) (Increase TIPS to compensate for lack of thiols)

Visualizations

SPPS Workflow Diagram



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Workflow for solid-phase synthesis of NO-donating peptides with **6-(Nitrooxy)hexanoic acid**.

Biological Signaling Pathway



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Mechanism of action for NO-donating peptides via the sGC/cGMP signaling pathway.

Analytical Characterization Considerations

When analyzing the purified 6-(nitrooxy)hexanoyl-peptide via Electrospray Ionization Mass Spectrometry (ESI-MS), scientists must account for the fragility of the nitrate ester in the gas phase.

- In-Source Fragmentation: High cone voltages or high desolvation temperatures can cause the neutral loss of NO₂ (46 Da) or HNO₃ (63 Da) from the parent ion[6].

- Optimization: To observe the intact molecular ion

, it is critical to lower the capillary/cone voltage and utilize soft ionization parameters.

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